2-Bromo-4-(iodomethyl)thiazole
Description
2-Bromo-4-(iodomethyl)thiazole is a halogenated thiazole derivative characterized by a bromine atom at position 2 and an iodomethyl group at position 4 of the thiazole ring. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen, widely studied for their pharmacological and material science applications.
Properties
Molecular Formula |
C4H3BrINS |
|---|---|
Molecular Weight |
303.95 g/mol |
IUPAC Name |
2-bromo-4-(iodomethyl)-1,3-thiazole |
InChI |
InChI=1S/C4H3BrINS/c5-4-7-3(1-6)2-8-4/h2H,1H2 |
InChI Key |
VIDNMQDCMMZWFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(S1)Br)CI |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparisons
Key structural analogs and their substituents:
| Compound Name | Position 2 Substituent | Position 4 Substituent | Key Structural Features |
|---|---|---|---|
| 2-Bromo-4-(iodomethyl)thiazole | Br | Iodomethyl (CH₂I) | High reactivity due to iodine |
| 4-Bromo-2-(thiomethyl)thiazole | Thiomethyl (SCH₃) | Br | Thioether group enhances stability |
| 2-Bromo-4-(3,4-difluorophenyl)thiazole | Br | 3,4-Difluorophenyl | Aromatic fluorination for lipophilicity |
| 5-Bromo-4-(trifluoromethyl)thiazol-2-amine | NH₂ | CF₃, Br at position 5 | Electron-withdrawing CF₃ group |
| 2-Bromo-4-(1,3-dioxolan-2-yl)thiazole | Br | 1,3-Dioxolane | Oxygen-rich cyclic acetal moiety |
Structural Insights:
- Halogen vs. Functional Groups: Bromine at position 2 is common in analogs (e.g., 4-Bromo-2-(thiomethyl)thiazole ), but the iodomethyl group in the target compound distinguishes it through enhanced leaving-group ability and steric bulk.
- Aromatic vs. Aliphatic Substituents: Compounds like 2-Bromo-4-(3,4-difluorophenyl)thiazole leverage aryl groups for π-π stacking in drug design, whereas the iodomethyl group offers aliphatic reactivity.
Physicochemical Properties
Key Data:
Notable Trends:
- Molecular Weight: Iodine increases molecular weight significantly compared to sulfur or fluorine analogs.
- Stability: Thiomethyl and aryl groups improve thermal stability, whereas iodomethyl may reduce it due to iodine’s susceptibility to elimination.
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